1-Chloro-2-(difluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

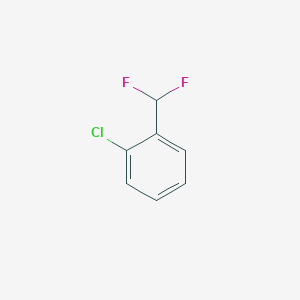

1-Chloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C₇H₅ClF₂. It is a versatile small molecule scaffold used in various chemical applications. The compound is characterized by the presence of a chlorine atom and two fluorine atoms attached to a benzene ring, making it a valuable building block in synthetic chemistry .

Métodos De Preparación

The synthesis of 1-Chloro-2-(difluoromethyl)benzene typically involves the difluoromethylation of chlorobenzene. One common method includes the reaction of chlorobenzene with difluoromethylating agents under specific conditions. Industrial production methods often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring . The reaction conditions are carefully controlled to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

1-Chloro-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Cross-Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediates

1-Chloro-2-(difluoromethyl)benzene serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where it acts as an intermediate in the production of biologically active compounds.

Key Applications in Synthesis:

- Pharmaceuticals: Utilized in the development of drugs due to its ability to modify biological activity through structural changes.

- Agrochemicals: Employed in the formulation of pesticides and herbicides, enhancing their efficacy and stability.

- Material Science: Acts as a precursor for synthesizing polymers and other materials with desired properties.

Research Applications

In scientific research, this compound is often used to explore new chemical reactions and mechanisms. It has been involved in studies focusing on:

- Fluorinated Compounds: The introduction of difluoromethyl groups can significantly alter the physical and chemical properties of compounds, making them suitable for specific applications like drug design.

- Structure-Activity Relationships (SAR): Researchers utilize this compound to investigate how structural modifications affect biological activity, aiding in the optimization of lead compounds for drug development .

Industrial Uses

The industrial applications of this compound are broad and include:

- Solvent Applications: It is used as a solvent in various chemical processes due to its low volatility and ability to dissolve a wide range of substances.

- Coating Formulations: The compound is incorporated into paints and coatings, providing enhanced durability and resistance to environmental factors .

Environmental Considerations

While this compound has numerous applications, its use also raises environmental concerns. Studies have indicated that its release into the environment could pose risks due to its potential toxicity and persistence . Regulatory assessments are ongoing to evaluate its safety profile and environmental impact.

Case Study 1: Pharmaceutical Development

A notable case involves the synthesis of a novel class of anti-cancer agents where this compound was utilized as a key intermediate. Researchers reported significant improvements in potency compared to previous analogs, demonstrating the compound's utility in enhancing therapeutic efficacy .

Case Study 2: Agrochemical Formulation

In agrochemical research, formulations containing this compound showed increased effectiveness against resistant pest populations. This case highlights the compound's role in developing innovative solutions for agricultural challenges .

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-(difluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the chlorine and difluoromethyl groups. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form new bonds and undergo transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

1-Chloro-2-(difluoromethyl)benzene can be compared with other similar compounds such as:

1-Chloro-2-(trifluoromethyl)benzene: This compound has an additional fluorine atom, making it more electronegative and reactive in certain reactions.

1-Bromo-2-(difluoromethyl)benzene: The presence of a bromine atom instead of chlorine can influence the reactivity and selectivity of the compound in various reactions.

2-Chloro-1-(difluoromethyl)benzene: The position of the chlorine and difluoromethyl groups can affect the compound’s chemical properties and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.

Actividad Biológica

1-Chloro-2-(difluoromethyl)benzene, also known as this compound, is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4ClF2 and a molecular weight of 162.56 g/mol. The presence of chlorine and difluoromethyl groups on the benzene ring contributes to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic applications in treating diseases.

- Protein-Ligand Interactions : Its halogenated nature allows it to form complexes with proteins, potentially altering their function and affecting cellular pathways.

Table 1: Summary of Biological Activities

Enzyme Inhibition Studies

Research has indicated that halogenated compounds like this compound can act as enzyme inhibitors. For instance, studies on related compounds have shown that they can inhibit key metabolic enzymes, which could be beneficial in drug design for metabolic disorders .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Some studies have reported cytotoxic effects in various cell lines, indicating that while it may have therapeutic potential, careful evaluation of its safety is necessary .

Propiedades

IUPAC Name |

1-chloro-2-(difluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMUMVWGXMWEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.